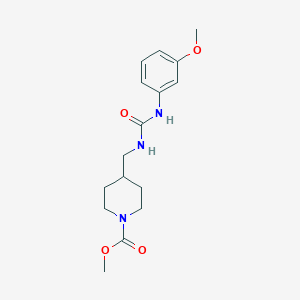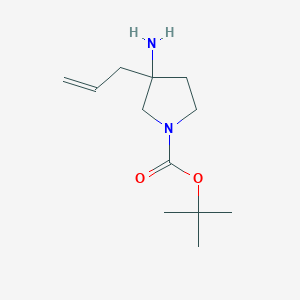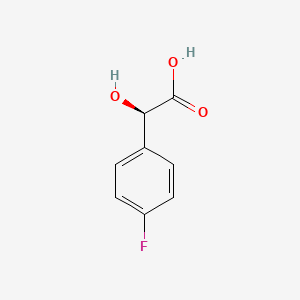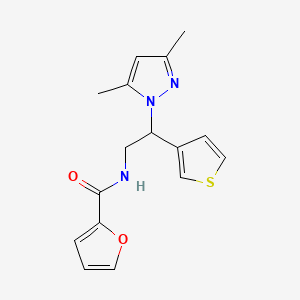
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune response.
作用機序
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, which prevents the phosphorylation and activation of STAT proteins. This leads to the inhibition of downstream gene expression, cell proliferation, and survival. 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to selectively inhibit JAK2 and JAK3, which are involved in cytokine signaling and immune response.
Biochemical and Physiological Effects:
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
実験室実験の利点と制限
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It has been widely used in cell culture and animal models to investigate the role of JAK/STAT pathway in various biological processes. However, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Moreover, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid in scientific research. Firstly, the development of more potent and selective JAK inhibitors may improve the efficacy and specificity of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid. Secondly, the investigation of the role of JAK/STAT pathway in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases, may provide new insights into the pathogenesis and treatment of these diseases. Finally, the combination of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance the efficacy of these treatments.
合成法
The synthesis of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 3,4-dichlorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with 4-aminopyrazole-3-carboxylic acid to yield 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been extensively used in scientific research to investigate the role of JAK/STAT pathway in various biological processes. It has been shown to inhibit the activation of STAT3, which is a transcription factor that plays a critical role in cell survival, proliferation, and differentiation. 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been used to study the effect of STAT3 inhibition on cancer cell growth, apoptosis, and metastasis. Moreover, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been used to investigate the role of JAK/STAT pathway in immune response, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-2-1-6(3-9(8)13)4-16-5-7(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMMXINIVGHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)N)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)

![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)





![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)